molecular formula C13H8ClFO B1324321 3-Chloro-4'-fluorobenzophenone CAS No. 2192-35-0

3-Chloro-4'-fluorobenzophenone

Cat. No. B1324321
CAS RN: 2192-35-0
M. Wt: 234.65 g/mol
InChI Key: KHVJTJNBKASBJL-UHFFFAOYSA-N
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Description

3-Chloro-4’-fluorobenzophenone is a chemical compound with the molecular formula C13H8ClFO . It is also known by other names such as (4-Chlorophenyl) (4-fluorophenyl)methanone .


Synthesis Analysis

The synthesis of similar compounds has been reported in literature. For instance, 4-chloro-4’-fluorobenzophenone was synthesized using a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride, fluorobenzene, and an AgCl3 catalyst . Vacuum distillation was used to obtain the product .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4’-fluorobenzophenone consists of a benzene ring attached to a carbonyl group (C=O), which is further attached to another benzene ring. One of the benzene rings has a chlorine atom substituted at the 3rd position and the other benzene ring has a fluorine atom substituted at the 4th position .


Physical And Chemical Properties Analysis

The average mass of 3-Chloro-4’-fluorobenzophenone is 234.653 Da and its monoisotopic mass is 234.024765 Da .

Scientific Research Applications

Synthesis of Benzophenones

3-Chloro-4’-fluorobenzophenone can be synthesized using a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride, fluorobenzene, and an AgCl3 catalyst . This process is a key step in the production of a variety of benzophenone derivatives.

Photochemical Reactivity Studies

Benzophenones, including 3-Chloro-4’-fluorobenzophenone, have interesting photochemical properties. Their ability to form radicals in the presence of ultraviolet radiation gives rise to some unique photochemistry . This makes them useful in studies related to photochemical reactivity.

Spectral Analysis

Benzophenones are often characterized by various spectral analyses including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy . These techniques help in verifying the structure of the compound and understanding its physical and chemical properties.

Photophysical Properties

The photophysical parameters for benzophenones can be tested in different solvents . The oscillator strengths for similar transitions in the polar and the non-polar solvent indicate that the absorption and excitation transitions were equally allowed . This information is useful in understanding the photophysical processes of the compound.

Quantum Efficiency Studies

When exposed to high levels of ultraviolet radiation, benzophenones form ketyl radicals which react to form a benzopinacol . The aim of such experiments is to determine the quantum efficiency, or conversion efficiency, of the benzophenone to its benzopinacol form .

Solvent Studies

A quantitative solvent study can be completed on benzophenones in the UV to determine the photophysical parameters for the electronic transition states . Two solvents are used including a more polar solvent, EPA, and more non-polar solvent, methylcyclohexane . This information is presented on a Jablonski energy diagram .

Safety and Hazards

3-Chloro-4’-fluorobenzophenone is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment and good ventilation is recommended when handling this chemical .

Future Directions

While specific future directions for 3-Chloro-4’-fluorobenzophenone are not mentioned in the available literature, benzophenones and their derivatives are of interest in various fields of study due to their photochemical properties . They are often used in the study of photophysics and photochemistry .

properties

IUPAC Name

(3-chlorophenyl)-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVJTJNBKASBJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630657
Record name (3-Chlorophenyl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4'-fluorobenzophenone

CAS RN

2192-35-0
Record name (3-Chlorophenyl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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